molecular formula C6H7NO5S B1418025 2-Methyl-5-sulfamoylfuran-3-carboxylic acid CAS No. 408536-00-5

2-Methyl-5-sulfamoylfuran-3-carboxylic acid

Cat. No. B1418025
CAS RN: 408536-00-5
M. Wt: 205.19 g/mol
InChI Key: CELQRFDDSWCLGN-UHFFFAOYSA-N
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Description

2-Methyl-5-sulfamoylfuran-3-carboxylic acid is a chemical compound with the CAS Number: 408536-00-5 . It has a molecular weight of 205.19 . The IUPAC name for this compound is 5-(aminosulfonyl)-2-methyl-3-furoic acid .


Molecular Structure Analysis

The InChI code for 2-Methyl-5-sulfamoylfuran-3-carboxylic acid is 1S/C6H7NO5S/c1-3-4(6(8)9)2-5(12-3)13(7,10)11/h2H,1H3,(H,8,9)(H2,7,10,11) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Methyl-5-sulfamoylfuran-3-carboxylic acid is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Biomass Conversion and Biorefineries

2-Methyl-5-sulfamoylfuran-3-carboxylic acid: is a furan derivative, and furan compounds are known for their potential in biomass conversion processes . They can be used as intermediates in the production of biofuels and biochemicals, replacing traditional petroleum-based chemicals. This compound could play a role in the development of biorefineries, where it may serve as a building block for various sustainable chemicals.

Pharmaceutical Research

In the pharmaceutical industry, furan derivatives like 2-Methyl-5-sulfamoylfuran-3-carboxylic acid are explored for their medicinal properties. While specific applications in medicine for this compound are not detailed in the search results, furan compounds are generally investigated for their potential as pharmaceutical intermediates .

Agricultural Chemistry

The use of 2-Methyl-5-sulfamoylfuran-3-carboxylic acid in agriculture could involve its incorporation into the synthesis of agrochemicals. Furan derivatives are often examined for their biological activities, which might include herbicidal, fungicidal, or insecticidal properties .

Industrial Chemistry

In industrial applications, 2-Methyl-5-sulfamoylfuran-3-carboxylic acid could be utilized as a chemical intermediate in the synthesis of dyes, resins, and other polymers. Its furan ring structure makes it a versatile compound for various chemical reactions and product formulations .

Environmental Science

Environmental applications of furan derivatives may include their use in the remediation of pollutants2-Methyl-5-sulfamoylfuran-3-carboxylic acid could potentially be involved in processes that degrade or transform environmental contaminants, contributing to cleaner technologies .

Material Science

In material science, 2-Methyl-5-sulfamoylfuran-3-carboxylic acid might be investigated for the development of new materials with unique properties. Furan derivatives are known to contribute to the creation of advanced materials, such as high-performance polymers and composites .

Biotechnology

The role of 2-Methyl-5-sulfamoylfuran-3-carboxylic acid in biotechnology could be significant, especially in the area of enzyme-mediated transformations. Its structure could be modified by biocatalysts to produce novel compounds with desired activities .

Green Chemistry

Lastly, 2-Methyl-5-sulfamoylfuran-3-carboxylic acid aligns with the principles of green chemistry. It can be derived from renewable resources and used to create less harmful chemical processes and products, promoting sustainability in the chemical industry .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided .

properties

IUPAC Name

2-methyl-5-sulfamoylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO5S/c1-3-4(6(8)9)2-5(12-3)13(7,10)11/h2H,1H3,(H,8,9)(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELQRFDDSWCLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601235301
Record name 5-(Aminosulfonyl)-2-methyl-3-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-sulfamoylfuran-3-carboxylic acid

CAS RN

408536-00-5
Record name 5-(Aminosulfonyl)-2-methyl-3-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=408536-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Aminosulfonyl)-2-methyl-3-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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